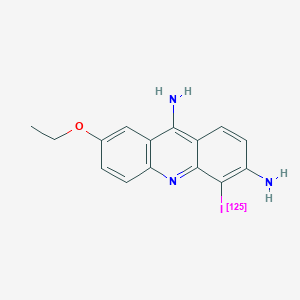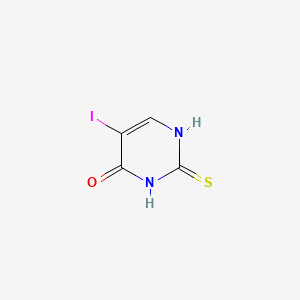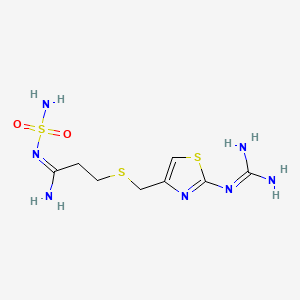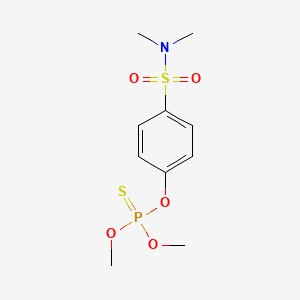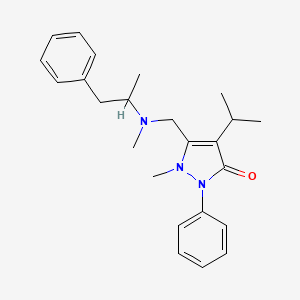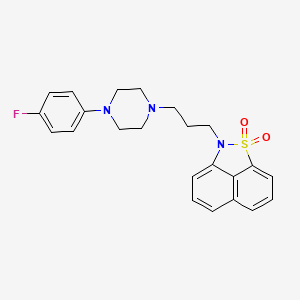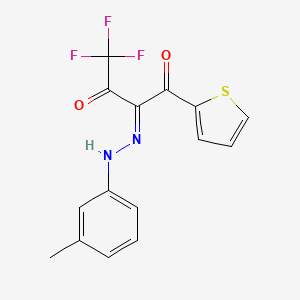
GR148672X
Übersicht
Beschreibung
GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1; IC50 = 4 nM for the human hepatic enzyme). It is selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM. This compound (25 mg/kg twice per day) decreases plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters.
This compound is a TGH inhibitor.
Wissenschaftliche Forschungsanwendungen
Hemmung der Triacylglycerolhydrolase/Carboxylesterase 1 (TGH/CES1)
GR148672X ist ein Hemmstoff der Triacylglycerolhydrolase/Carboxylesterase 1 (TGH/CES1) mit einem IC50-Wert von 4 nM für das humane hepatische Enzym . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle und Funktion von TGH/CES1 in verschiedenen biologischen Prozessen.
Selektivität gegenüber Lipoproteinlipase (LPL)
Die Verbindung zeigt bei 5 μM Selektivität für TGH/CES1 gegenüber Lipoproteinlipase (LPL) . Diese Selektivität kann in Forschungsstudien nützlich sein, in denen eine spezifische Hemmung von TGH/CES1 erforderlich ist, ohne die LPL-Aktivität zu beeinträchtigen.
Reduktion von Plasma-Lipidspiegeln
Es wurde gezeigt, dass this compound bei einer Dosis von 25 mg/kg zweimal täglich die Plasmaspiegel von Triglyceriden, Gesamt-, VLDL- und LDL-Cholesterin sowie Apolipoprotein B-100 (ApoB-100) bei Hamstern senkt . Dies deutet auf mögliche Anwendungen bei der Behandlung oder Erforschung von Dyslipidämien und anderen Stoffwechselerkrankungen hin.
Forschung zu Stoffwechselerkrankungen
Angesichts seiner Auswirkungen auf den Lipidstoffwechsel könnte this compound in der Forschung zu Stoffwechselerkrankungen eingesetzt werden . Es könnte zum Verständnis der Rolle von TGH/CES1 bei diesen Krankheiten beitragen und möglicherweise zur Entwicklung neuer therapeutischer Strategien führen.
Endokrinologie- & Stoffwechselforschung
This compound könnte im Bereich der Endokrinologie und des Stoffwechsels eingesetzt werden . Seine hemmende Wirkung auf TGH/CES1, ein Enzym, das am Lipidstoffwechsel beteiligt ist, macht es zu einem nützlichen Werkzeug für die Untersuchung der hormonellen Regulation des Stoffwechsels.
Arzneimittelforschung & -entwicklung
Aufgrund seiner biochemischen Eigenschaften und Auswirkungen auf den Lipidstoffwechsel könnte this compound ein potenzieller Kandidat für die Arzneimittelforschung und -entwicklung sein . Seine Auswirkungen auf TGH/CES1 und Lipidspiegel deuten darauf hin, dass es als Therapeutikum für Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel untersucht werden könnte.
Wirkmechanismus
GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .
Target of Action
The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.
Mode of Action
This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .
Biochemical Pathways
By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .
Biochemische Analyse
Biochemical Properties
GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .
Dosage Effects in Animal Models
In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-KJTMXWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



